An In-depth Technical Guide to Tetrahydrofuran-3-carbaldehyde: Properties, Reactivity, and Applications in Modern Synthesis
An In-depth Technical Guide to Tetrahydrofuran-3-carbaldehyde: Properties, Reactivity, and Applications in Modern Synthesis
This guide provides an in-depth exploration of Tetrahydrofuran-3-carbaldehyde (THF-CHO), a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. We will move beyond a simple recitation of facts to delve into the causality behind its reactivity, the rationale for specific experimental protocols, and its strategic application in the development of complex molecular architectures, particularly within the pharmaceutical landscape.
Introduction: The Strategic Importance of a Versatile Heterocycle
Tetrahydrofuran-3-carbaldehyde, with its stereocenter and bifunctional nature (an aldehyde and a cyclic ether), represents a highly valuable chiral synthon. The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast number of natural products and FDA-approved pharmaceuticals.[1][2] Its presence is not merely incidental; the oxygen atom can act as a hydrogen bond acceptor, and the ring's conformation can enforce specific spatial arrangements of substituents, which is critical for molecular recognition at biological targets.[3] The aldehyde group provides a versatile handle for a wide array of chemical transformations, allowing for chain extension and the introduction of further complexity. This combination makes THF-CHO an indispensable tool for researchers aiming to construct novel chemical entities with tailored biological activity.[4][5]
Physicochemical and Spectroscopic Profile
The fundamental properties of Tetrahydrofuran-3-carbaldehyde are summarized below. It is typically supplied as a 50 wt. % solution in water, which influences some of its bulk properties like boiling point.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O₂ | [4][6][7] |
| Molecular Weight | 100.12 g/mol | [6] |
| CAS Number | 79710-86-4 | [4] |
| IUPAC Name | oxolane-3-carbaldehyde | [6] |
| Boiling Point | 99 °C (for 50% aq. solution) | [4] |
| Density | 1.106 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.416 | |
| Flash Point | 88 °C (190.4 °F) - closed cup | |
| SMILES | O=CC1CCOC1 |
Spectroscopic Signatures
While full spectral data requires experimental acquisition, the expected spectroscopic characteristics can be predicted based on its structure:
-
¹H NMR: The spectrum would be characterized by a distinct downfield singlet or doublet for the aldehydic proton (CHO) typically in the range of δ 9.5-10.0 ppm. The protons on the tetrahydrofuran ring would appear as complex multiplets in the upfield region (δ 1.5-4.5 ppm).
-
¹³C NMR: The carbonyl carbon of the aldehyde would be highly deshielded, appearing around δ 190-200 ppm. The carbons of the THF ring would be found in the δ 25-70 ppm range.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aliphatic aldehyde would be prominent around 1720-1740 cm⁻¹. C-O-C stretching vibrations of the ether would appear in the 1050-1150 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 100. Common fragmentation patterns would involve the loss of the formyl group (-CHO) or cleavage of the THF ring.
Synthesis: Controlled Oxidation of the Precursor Alcohol
The most direct and common synthesis of Tetrahydrofuran-3-carbaldehyde involves the controlled oxidation of the corresponding primary alcohol, (tetrahydrofuran-3-yl)methanol. The primary challenge in this synthesis is preventing over-oxidation to the carboxylic acid. This necessitates the use of mild and selective oxidizing agents.
Rationale for Reagent Selection:
The choice of an oxidant is critical. Strong oxidants like potassium permanganate or chromic acid would readily lead to the formation of tetrahydrofuran-3-carboxylic acid. Therefore, modern synthetic protocols favor milder systems. A TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation, using a stoichiometric oxidant like trichloroisocyanuric acid (TCCA) or sodium hypochlorite, is highly effective. TEMPO acts as a catalyst to form a more reactive N-oxoammonium salt, which is the active oxidant. This system operates under mild conditions, typically at low temperatures (-5 to 0 °C), minimizing side reactions and ensuring high yields of the desired aldehyde.[8]
Experimental Protocol: TEMPO-Catalyzed Oxidation
This protocol is a representative methodology based on established chemical principles for selective alcohol oxidation.[8]
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, charge (tetrahydrofuran-3-yl)methanol (1 eq.) and a suitable solvent such as ethyl acetate or dichloromethane (DCM) (approx. 0.2-0.5 M concentration).
-
Cooling: Cool the solution to -5 °C using an ice-salt bath.
-
Addition of Oxidant: Add Trichloroisocyanuric acid (TCCA) (1 eq.) in one portion. The mixture is stirred for 10 minutes.
-
Catalyst Addition: A solution of TEMPO (0.01 eq.) in the reaction solvent is added dropwise via the dropping funnel, ensuring the internal temperature is maintained between -5 °C and 0 °C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed (typically 1-2 hours).
-
Workup: Upon completion, the reaction mixture is filtered to remove solid byproducts. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Isolation: The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude Tetrahydrofuran-3-carbaldehyde. Further purification can be achieved by vacuum distillation if necessary.
Caption: Workflow for the synthesis of THF-CHO.
Chemical Reactivity: A Duality of Function
The synthetic utility of THF-CHO stems from the distinct reactivity of its two functional groups: the aldehyde and the tetrahydrofuran ring.
Caption: Key reactive pathways of THF-CHO.
Reactions of the Aldehyde Group
The electrophilic aldehyde is the primary site of reactivity, undergoing a host of classical transformations:
-
Oxidation: Can be easily oxidized to the corresponding carboxylic acid using standard reagents like Jones reagent or Tollens' reagent.
-
Reduction: Selective reduction to (tetrahydrofuran-3-yl)methanol is readily achieved with mild hydride reagents like sodium borohydride (NaBH₄).
-
Nucleophilic Addition: It serves as an excellent electrophile for Grignard reagents, organolithium compounds, and cyanide, leading to secondary alcohols or cyanohydrins.
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes, providing a powerful method for C=C bond formation.
-
Reductive Amination: This is a cornerstone reaction in drug development. THF-CHO reacts with primary or secondary amines to form an intermediate iminium ion, which is then reduced in situ (e.g., by sodium triacetoxyborohydride, NaBH(OAc)₃) to yield substituted amines. This reaction is fundamental for introducing the THF moiety into amine-containing drug scaffolds.
Reactivity of the Tetrahydrofuran Ring
The THF ring is generally stable under neutral, basic, and mild acidic conditions. However, under forcing conditions, it can participate in reactions:
-
Ring Opening: Strong protic acids or Lewis acids can protonate the ether oxygen, activating the ring towards nucleophilic attack and cleavage.[9] This reactivity is generally less exploited when the aldehyde is present due to the latter's higher reactivity.
-
Peroxide Formation: Like many ethers, the parent tetrahydrofuran can form explosive peroxides upon prolonged exposure to air and light.[10] While the aldehyde group may influence this tendency, appropriate precautions during storage and handling are paramount.
Applications in Drug Development and Medicinal Chemistry
The true value of Tetrahydrofuran-3-carbaldehyde is realized in its application as a strategic building block for biologically active molecules. The THF ring is a privileged scaffold in medicinal chemistry, notably appearing in several FDA-approved drugs.[2]
-
HIV Protease Inhibitors: The bis-tetrahydrofuran (bis-THF) ligand is a critical component of the highly successful HIV protease inhibitor Darunavir.[2] The oxygen atoms of the THF rings form key hydrogen bonds within the enzyme's active site.[3] THF-CHO serves as a precursor for synthesizing such chiral THF-containing ligands.
-
MCHr1 Antagonists: It is explicitly cited as a reagent in the preparation of ortho-amino benzamides and nicotinamides that act as antagonists for the Melanin-concentrating hormone receptor 1 (MCHr1).[4][5] These antagonists are investigated for the therapeutic treatment of obesity. In this context, THF-CHO is typically used in a reductive amination step to couple the heterocyclic core to an amine-bearing fragment of the final molecule.
-
HIV Budding Antagonists: The compound is also used in the synthesis of antagonists targeting the Tsg101 protein, which is involved in the budding process of the HIV-1 virus, representing a novel therapeutic strategy for late-stage infection.[4][5]
-
Natural Product Synthesis: The THF motif is abundant in marine polyketides that exhibit promising biological activities.[11] Synthetic approaches to these complex molecules often rely on chiral building blocks like derivatives of THF-CHO to install the required stereocenters and heterocyclic rings.[11]
Safety, Handling, and Storage
As a laboratory chemical, Tetrahydrofuran-3-carbaldehyde requires careful handling.
-
Primary Hazards: It is classified as causing serious eye damage (H318) and may be harmful if swallowed (H302).[6] It is a mild eye irritant.[4][5]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, is mandatory.[12]
-
Handling: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12] Avoid contact with skin and eyes.[10]
-
Storage: The compound should be stored in a tightly closed container in a cool, dry place, typically under refrigeration (2-8°C). As with all ethers, it is prudent to date the container upon opening and be mindful of the potential for peroxide formation over time.[10]
Conclusion
Tetrahydrofuran-3-carbaldehyde is far more than a simple chemical intermediate; it is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Its value lies in the combination of a stable, biologically relevant heterocyclic ring and a highly reactive aldehyde functional group. This duality allows for its strategic incorporation into complex molecules, providing a reliable pathway to novel pharmaceutical agents and other high-value chemical entities. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or drug development professional seeking to leverage its full potential.
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Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies . R Discovery. [Link]
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